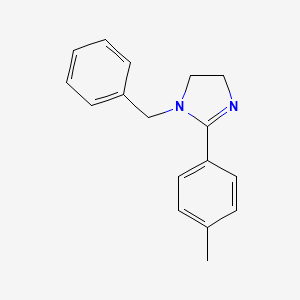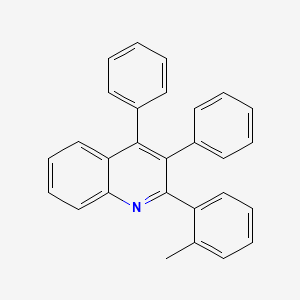
2-(2-Methylphenyl)-3,4-diphenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)-3,4-diphenylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3,4-diphenylquinoline typically involves the Skraup synthesis, a classical method for quinoline preparation. This method starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . The reaction conditions often include the use of acidic catalysts and high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the Skraup synthesis, with modifications to improve yield and purity. Large-scale production would require stringent control of reaction parameters and the use of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-Methylphenyl)-3,4-diphenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
科学研究应用
2-(2-Methylphenyl)-3,4-diphenylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(2-Methylphenyl)-3,4-diphenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A simpler derivative with a single methyl group.
3,4-Diphenylquinoline: A derivative with two phenyl groups attached to the quinoline ring.
Uniqueness
2-(2-Methylphenyl)-3,4-diphenylquinoline is unique due to the presence of both a 2-methylphenyl group and two phenyl groups on the quinoline ring. This structural complexity can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
61576-43-0 |
|---|---|
分子式 |
C28H21N |
分子量 |
371.5 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-3,4-diphenylquinoline |
InChI |
InChI=1S/C28H21N/c1-20-12-8-9-17-23(20)28-27(22-15-6-3-7-16-22)26(21-13-4-2-5-14-21)24-18-10-11-19-25(24)29-28/h2-19H,1H3 |
InChI 键 |
WNVPLEOLDWKDEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


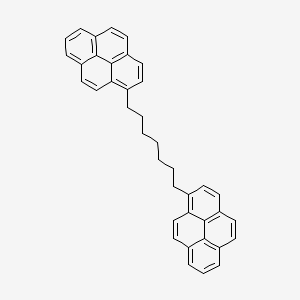

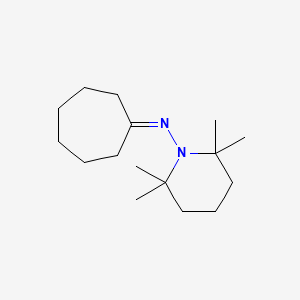


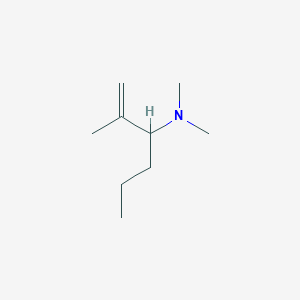
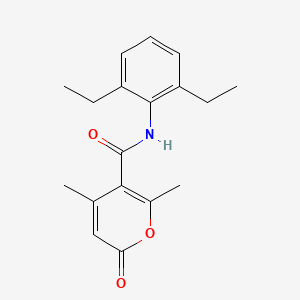
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
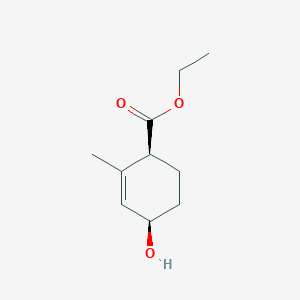
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

